2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a furan ring fused with a triazolo-pyrimidine scaffold, and substituted with methoxyphenyl groups
Properties
Molecular Formula |
C30H26N4O5 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C30H26N4O5/c1-35-21-10-6-19(7-11-21)26-27-29-32-25(16-18-5-14-23(37-3)24(15-18)38-4)33-34(29)17-31-30(27)39-28(26)20-8-12-22(36-2)13-9-20/h5-15,17H,16H2,1-4H3 |
InChI Key |
FIDBRFGXHJIFEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)CC5=CC(=C(C=C5)OC)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and α-tosyloxy ketones under conventional heating conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biology: The compound’s interactions with various biological targets make it a candidate for studying cellular pathways and mechanisms.
Materials Science: Its unique structure allows for exploration in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of cellular processes like cell cycle progression and apoptosis, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dimethoxybenzyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazolo-pyrimidine scaffold.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Compounds with a triazole ring fused to a thiadiazine ring, known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which differentiate it from other similar compounds.
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